3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%
Overview
Description
3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, or 3-Methyl-4-Piperidin-1-ylsulfonylphenylbenzoic Acid (MPSA), is a synthetic, low molecular weight compound which has been used in a variety of scientific research applications. MPSA has been extensively studied for its biochemical and physiological effects, and has been shown to have a wide range of applications in laboratory experiments.
Scientific Research Applications
3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis to prepare a variety of compounds, including piperidin-1-ylsulfonyl-3-methyl-4-phenylbenzoates and 3-methyl-4-phenylbenzoyl-1-piperidin-1-ylsulfonamides. It has also been used as a ligand in the synthesis of metal complexes, and as an inhibitor of protein tyrosine phosphatase 1B (PTP1B).
Mechanism of Action
3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% acts as a reversible inhibitor of PTP1B, an enzyme which plays an important role in the regulation of insulin signaling and glucose homeostasis. 3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% binds to the active site of PTP1B, preventing the enzyme from cleaving phosphate groups from tyrosine residues on proteins. This inhibition leads to an increase in the activity of insulin signaling pathways, resulting in increased glucose uptake in cells.
Biochemical and Physiological Effects
3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase glucose uptake in cells, leading to improved glucose homeostasis. It has also been shown to inhibit the proliferation of cancer cells, and to reduce inflammation and oxidative stress. In addition, 3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has been shown to have anti-diabetic, anti-obesity, and anti-atherosclerotic effects.
Advantages and Limitations for Lab Experiments
3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has several advantages for use in laboratory experiments. It is a low molecular weight compound, making it easy to synthesize and purify. It is also a reversible inhibitor of PTP1B, meaning that it can be used in a variety of experiments to study the effects of PTP1B inhibition. However, 3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% has some limitations as well. It is not a potent inhibitor of PTP1B, meaning that higher concentrations must be used to achieve the desired effects. In addition, 3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is not approved for human use, so it cannot be used in clinical trials.
Future Directions
There are a variety of potential future directions for the use of 3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%. It could be used to study the effects of PTP1B inhibition in various disease models, such as diabetes, obesity, and cardiovascular disease. It could also be used to develop novel therapeutics for the treatment of these diseases. In addition, 3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be used to study the effects of PTP1B inhibition on other pathways, such as the immune system, or to develop new methods for the synthesis and purification of 3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95%. Finally, 3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% could be used to explore the effects of PTP1B inhibition on other proteins, such as tyrosine kinases, and to develop new inhibitors of these proteins.
Synthesis Methods
3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is synthesized by the condensation reaction of piperidin-1-ylsulfonyl chloride (PSC) and 3-methyl-4-phenylbenzoic acid (MPBA) in the presence of a base such as potassium carbonate. The reaction occurs in a polar aprotic solvent such as dimethylformamide (DMF), and the product is separated from the reaction mixture by column chromatography. The yield of 3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid, 95% is typically greater than 95%.
properties
IUPAC Name |
3-methyl-4-(4-piperidin-1-ylsulfonylphenyl)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-14-13-16(19(21)22)7-10-18(14)15-5-8-17(9-6-15)25(23,24)20-11-3-2-4-12-20/h5-10,13H,2-4,11-12H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHSDTPSQCVLET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692370 | |
Record name | 2-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]benzoic acid | |
CAS RN |
1261917-10-5 | |
Record name | 2-Methyl-4'-(piperidine-1-sulfonyl)[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70692370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.